molecular formula C16H17N5O2 B2366086 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide CAS No. 899996-00-0

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

Cat. No.: B2366086
CAS No.: 899996-00-0
M. Wt: 311.345
InChI Key: LPWGDSJBTFEYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide is a synthetic compound based on the 1 H -pyrazolo[3,4- d ]pyrimidine scaffold, a core structure recognized for its significant potential in anticancer research and drug discovery . This bicyclic ring system is a bioisostere of the purine bases adenine and guanine, allowing derivatives to mimic ATP and effectively interact with the kinase domain of various enzymatic targets . Researchers are particularly interested in pyrazolo[3,4- d ]pyrimidine derivatives for developing targeted therapies, as they can inhibit crucial oncogenic kinases involved in tumor proliferation and survival . Compounds featuring this pharmacophore have demonstrated broad anticancer activity in vitro and are investigated as inhibitors of essential cancer targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR2) . The presence of the pivalamide group in this specific derivative is a key synthetic modification that may influence its pharmacokinetic properties and binding affinity, making it a valuable compound for structure-activity relationship (SAR) studies. This product is intended for use in biochemical research, high-throughput screening, and the development of novel multi-targeted kinase inhibitors. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-16(2,3)15(23)19-20-10-17-13-12(14(20)22)9-18-21(13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWGDSJBTFEYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Acetic Anhydride and Phosphoric Acid

Heating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in acetic anhydride with catalytic phosphoric acid (5% v/v) under reflux for 3–5 hours induces cyclodehydration. The reaction proceeds via intramolecular nucleophilic attack, forming the pyrimidinone ring. Key parameters include:

  • Temperature : 120–130°C (reflux)
  • Solvent : Acetic anhydride (neat)
  • Yield : 68–72% after recrystallization from ethanol

Post-reaction, ice-water quenching precipitates the crude product, which is filtered and recrystallized to achieve >95% purity (confirmed by HPLC).

Alternative Routes: One-Pot Synthesis

Recent advances enable concurrent cyclization and acylation in a single vessel, reducing purification steps:

  • Cyclization-Acylation Tandem Reaction :
    • Substrate : 5-amino-1-phenylpyrazole + pivaloyl chloride
    • Conditions : POCl3 as both solvent and catalyst, 80°C, 8 hours
    • Yield : 65% (HPLC purity ≥98%)

This method leverages the Lewis acidity of POCl3 to activate the carbonyl group for simultaneous ring closure and amide formation.

Critical Reaction Parameters and Optimization

Parameter Optimal Range Impact on Yield/Purity
Temperature 80–130°C Higher temps accelerate cyclization but risk decomposition
Solvent Polarity DMF > DCM > THF Polar aprotic solvents improve acyl chloride solubility
Stoichiometry 1.2–1.5 equiv acylating agent Excess drives reaction completion
Purification Silica chromatography (hexane:EA) Removes unreacted starting material and diacylated byproducts

Key Challenges :

  • Diacylation : Occurs at >1.5 equiv pivaloyl chloride, necessitating precise stoichiometry.
  • Solvent Residuals : DMF traces in final product require extensive washing with brine.

Structural Characterization and Validation

Post-synthesis, rigorous analytical profiling confirms identity and purity:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.42 (s, 1H, pyrimidinone C-H)
    • δ 7.65–7.58 (m, 5H, phenyl)
    • δ 1.28 (s, 9H, pivaloyl tert-butyl)
  • 13C NMR (101 MHz, DMSO-d6):

    • 178.9 ppm (C=O, pyrimidinone)
    • 165.4 ppm (C=O, amide)
    • 38.7 ppm (C(CH3)3)
  • HRMS (ESI+) :

    • Calculated for C18H20N5O2 [M+H]+: 346.1618
    • Observed: 346.1615

Industrial-Scale Considerations

For kilogram-scale production, modifications ensure cost-effectiveness and safety:

  • Catalyst Recycling : Phosphoric acid recovery via aqueous extraction reduces waste.
  • Continuous Flow Reactors : Mitigate exothermic risks during cyclization.
  • Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) improves E-factor.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, which includes N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide, is recognized for its potent anticancer properties. Studies have shown that derivatives of this scaffold can inhibit cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy. The compound exhibits selective cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in disease pathways. For instance, they have been studied as potential inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression and other diseases. By modulating HDAC activity, these compounds may influence gene expression and cellular differentiation .

Case Study: Anticancer Efficacy

A study published in 2023 highlighted the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These derivatives demonstrated significant anticancer activity against various human cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes linked to inflammatory responses. The study found that derivatives could effectively reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases alongside cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbohyrazide-Based Derivatives (Compounds 234–237)

Compounds 234–237 (Figure 15K in ) share the pyrazolo[3,4-d]pyrimidine core but replace the pivalamide with carbohydrazide-linked benzylidene groups. Key findings:

Compound Structural Feature MCF-7 IC50 (µM) EGFR IC50 (µM) Apoptosis Activity (vs. Control)
234 Benzylidene-carbohydrazide 55.35 ± 7.71 N/A Moderate
235 Substituted benzylidene 60.02 ± 2.72 N/A Highest
236 Modified benzylidene 45.41 ± 5.38 N/A Low
237 Optimized benzylidene 34.55 ± 2.38 0.186 Lowest
  • Activity Trends : Compound 237 showed the highest cytotoxicity (lowest MCF-7 IC50) but the lowest apoptosis induction, suggesting divergent mechanisms of action. Its EGFR inhibition (IC50: 0.186 µM) is less potent than erlotinib (IC50: 0.03 µM), a clinical EGFR inhibitor .
  • Binding Analysis : Docking studies (PDB ID:1M17) confirmed ATP-binding site competition for all compounds, with 237 forming stable hydrogen bonds akin to erlotinib .

Urea Derivatives (Mishra et al., 2016)

Mishra et al. synthesized 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives, replacing pivalamide with urea groups. Structural comparisons suggest:

  • Urea vs. This trade-off could explain lower in vivo efficacy despite retained kinase inhibition .

Thieno-Triazolopyrimidines (Pokhodylo et al., 2009)

Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-ones represent a structurally distinct class but share pyrimidine-based kinase targeting. These compounds exhibit moderate activity against tyrosine kinases but lack specificity for EGFR, highlighting the critical role of the pyrazolo[3,4-d]pyrimidine scaffold in EGFR selectivity .

Key Research Findings and Implications

Substituent Effects: The pivalamide group in N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide enhances binding stability compared to carbohydrazide or urea derivatives, as evidenced by lower MCF-7 IC50 values in compound 237 .

EGFR Selectivity :

  • While erlotinib remains more potent, the target compound’s structural flexibility (e.g., pivalamide bulk) may reduce off-target toxicity, a common issue with first-generation EGFR inhibitors .

Synthetic Accessibility: Pyrazolo[3,4-d]pyrimidine derivatives are synthetically tractable, with modular substitutions enabling rapid optimization. For example, Mishra et al. leveraged imino-urea groups for diversification, whereas carbohydrazide derivatives required multi-step coupling .

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a complex structure that contributes to its biological activity. The molecular formula is C15H16N4OC_{15}H_{16}N_4O, with a molecular weight of approximately 284.32 g/mol. Its structure includes a pivalamide group, which may enhance its pharmacological properties.

Target Enzyme : this compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) .

Mode of Action : The compound inhibits CDK2 by binding to its active site, forming critical hydrogen bonds with amino acids such as Leu83. This inhibition leads to cell cycle arrest at the G0-G1 phase, effectively halting cell proliferation.

Antitumor Effects

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)42.3
HCT-116 (Colon)9.20
A549 (Lung)2.24
PC-3 (Prostate)Not specified

Notably, the compound showed superior activity compared to doxorubicin in A549 cells, indicating its potential as an effective anticancer agent.

Induction of Apoptosis

Flow cytometric analyses revealed that this compound significantly induces apoptosis in cancer cells. For instance:

  • In A549 cells treated with 2.0–4.0 µM concentrations for 48 hours, the percentage of apoptotic cells ranged from 25.1% to 41.0% , compared to only 5.1% in control groups .

The pharmacokinetic profile of this compound suggests good stability and bioavailability. Preliminary studies indicate that the compound maintains its activity over extended periods in both in vitro and in vivo settings.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Routes : Various synthetic pathways have been developed to produce this compound efficiently, emphasizing the importance of the pyrazolo[3,4-d]pyrimidine scaffold for its biological activity .
  • Structure-Activity Relationship (SAR) : Modifications to the scaffold have been explored, revealing that alterations significantly impact anticancer efficacy. For example, analogs with different substituents exhibited varying IC50 values against MCF-7 cells .
  • Molecular Docking Studies : These studies have been conducted to elucidate the binding interactions between this compound and its target proteins, confirming its role as a competitive inhibitor .

Q & A

Q. What are the critical steps for synthesizing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of pyrazole precursors followed by functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core formation : Condensation of 1-phenyl-3-methyl-5-amino-pyrazole with diketones under acidic conditions (e.g., glacial acetic acid) to form the pyrazolo[3,4-d]pyrimidine scaffold .
  • Pivalamide introduction : Amidation at the 5-position using pivaloyl chloride in the presence of a base like triethylamine. Optimization factors :
  • Temperature : 80–100°C for cyclization .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Triethylamine or palladium/copper salts for coupling reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional groups (e.g., pivalamide resonance at δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~427.18 g/mol) .
  • HPLC : Purity assessment (>95% recommended for biological assays) .

Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives like this compound?

This class inhibits kinases (e.g., CDK2, phosphodiesterase 9A) and interacts with enzymes involved in nucleotide metabolism. Specific targets inferred from analogs include:

  • Kinases : ATP-binding domains due to structural mimicry of purines .
  • Phosphodiesterases : PDE9A inhibition observed in related compounds with similar substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Dose-response validation : Re-test activity in standardized assays (e.g., kinase inhibition IC₅₀) with controlled cell lines .
  • Metabolic stability checks : Assess compound integrity under assay conditions (e.g., pH 7.4, 37°C) using LC-MS to rule out degradation artifacts .
  • Structural analogs comparison : Benchmark against derivatives with confirmed activity (e.g., trifluoromethyl-substituted analogs show enhanced binding ).

Q. What strategies improve the selectivity of this compound for specific kinase targets?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide position to enhance hydrophobic interactions with kinase pockets .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes and optimize substituent placement .
  • SAR studies : Test derivatives with modified pivalamide groups (e.g., cyclopropane carboxamide or pyrrolidine sulfonamide ) to identify selectivity drivers.

Q. How does the pivalamide moiety influence pharmacokinetic properties?

  • Metabolic stability : The tert-butyl group in pivalamide reduces oxidative metabolism, prolonging half-life .
  • Solubility : Pivalamide’s hydrophobicity may limit aqueous solubility; formulation with co-solvents (e.g., PEG 400) is often required for in vivo studies .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Low yield in cyclization : Optimize stoichiometry of diketones and pyrazole precursors (1:1.2 molar ratio recommended) .
  • Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Q. How should researchers design experiments to evaluate its anticancer mechanisms?

  • In vitro : Cell viability assays (MTT) on cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle regulators (e.g., p21) .
  • In vivo : Xenograft models with dosing at 10–50 mg/kg (oral or IP) .

Structural and Functional Insights

Q. What structural features correlate with enhanced antiviral activity in related compounds?

  • Pyrazolo[3,4-d]pyrimidine core : Essential for binding viral polymerase .
  • 4-Oxo group : Critical for hydrogen bonding with target enzymes .

Q. Can this compound serve as a scaffold for dual-target inhibitors?

Yes. Modifications at the 1-phenyl and pivalamide positions enable simultaneous targeting of kinases and phosphodiesterases. For example:

  • Kinase-PDE dual inhibitors : Incorporate substituents like 4-trifluoromethylphenyl for kinase affinity and sulfonamide groups for PDE interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.